molecular formula C17H24FN3O4S B12418079 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B12418079
M. Wt: 385.5 g/mol
InChI Key: DVFCRTGTEXUFIN-LBPRGKRZSA-N
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Description

5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one: is a complex organic compound characterized by its unique structural features. This compound contains a tetralin core substituted with a fluorine atom, a hydroxyl group, and an isopentylamino group, along with a thiadiazolidinone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C17H24FN3O4S

Molecular Weight

385.5 g/mol

IUPAC Name

5-[(7S)-1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23)/t12-/m0/s1

InChI Key

DVFCRTGTEXUFIN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)CCN[C@H]1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Canonical SMILES

CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, followed by selective functionalization to introduce the fluorine and hydroxyl groups.

    Introduction of the Isopentylamino Group: The isopentylamino group can be introduced via nucleophilic substitution reactions, using appropriate amine derivatives.

    Formation of the Thiadiazolidinone Moiety: The thiadiazolidinone ring can be constructed through cyclization reactions involving sulfur-containing reagents and appropriate carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the thiadiazolidinone moiety can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a biochemical probe, helping to elucidate the functions of various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In industrial applications, the compound is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

  • 5-[(3S)-5-fluoro-7-hydroxy-3-(isopropylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
  • 5-[(3S)-5-chloro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
  • 5-[(3S)-5-fluoro-7-hydroxy-3-(methylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Uniqueness: The unique combination of functional groups in 5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one imparts distinct chemical and biological properties that differentiate it from similar compounds

Biological Activity

5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a synthetic compound with a complex molecular structure that includes a thiadiazolidine core and a tetralin derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H24_{24}FN3_3O4_4S, with a molecular weight of 385.5 g/mol. The key structural features include:

  • Thiadiazolidine core : Contributes to reactivity and biological interactions.
  • Tetralin derivative : Enhances solubility and potential receptor interactions.
  • Functional groups : The presence of fluorine and hydroxyl groups may influence pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly through its interactions with various biological pathways. The following sections detail specific areas of biological activity.

1. Anti-inflammatory Activity

Research suggests that this compound may possess anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Study : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.

2. Analgesic Properties

The compound also shows promise as an analgesic agent. Its mechanism may involve the modulation of pain pathways through interactions with specific receptors in the central nervous system.

Research Findings : In vitro assays indicated that the compound effectively reduced pain responses in models of acute pain. Further investigation is warranted to explore its efficacy in chronic pain conditions.

The precise mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest:

  • Receptor Interaction : Potential binding to receptors involved in pain and inflammation.
  • Enzymatic Inhibition : Likely inhibition of enzymes that facilitate inflammatory processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-7-hydroxy-tetralinHydroxyl group on tetralinModerate anti-inflammatory
Thiadiazolidine derivativesVarious substitutionsVariable analgesic effects
Isopentylamino derivativesAmino group on isopentyl chainLimited anti-inflammatory

This table highlights how variations in structure can influence biological activity.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yield and purity. Key steps typically include:

  • Formation of the thiadiazolidine core .
  • Introduction of the tetralin moiety .
  • Substitution reactions to incorporate fluorine and hydroxyl groups .

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